
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a hexanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: The phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Acetamidation: The iodinated phenol is then reacted with propylamine and acetic anhydride to introduce the N-propylacetamido group.
Coupling: The resulting intermediate is coupled with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated systems for the coupling reactions to minimize human error and increase efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different halogens or functional groups.
Applications De Recherche Scientifique
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to the presence of iodine.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with thyroid receptors, influencing thyroid hormone synthesis and metabolism. The acetamido group may also play a role in modulating the compound’s biological activity by interacting with enzymes or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)butanoic acid: Similar structure but with a shorter carbon chain.
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)octanoic acid: Similar structure but with a longer carbon chain.
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)benzoic acid: Similar structure but with a benzene ring instead of a hexanoic acid moiety.
Uniqueness
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring radiolabeling or specific interactions with iodine-sensitive biological targets.
Propriétés
Numéro CAS |
24340-21-4 |
|---|---|
Formule moléculaire |
C17H22I3NO4 |
Poids moléculaire |
685.1 g/mol |
Nom IUPAC |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24) |
Clé InChI |
YGIVEHFBQGGLFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
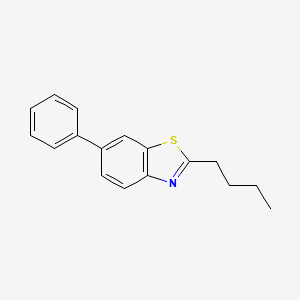
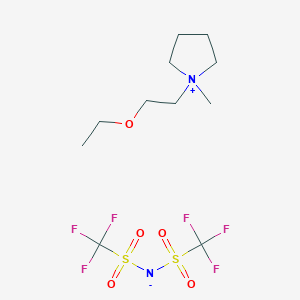
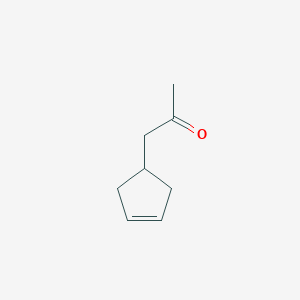
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
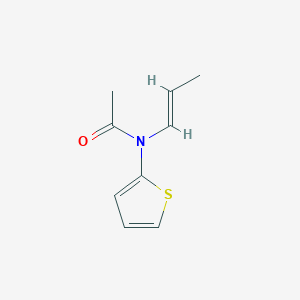


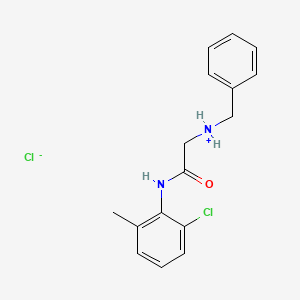
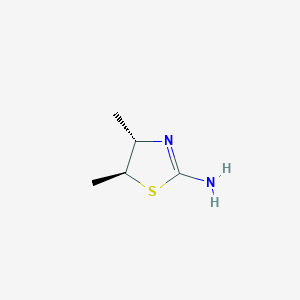
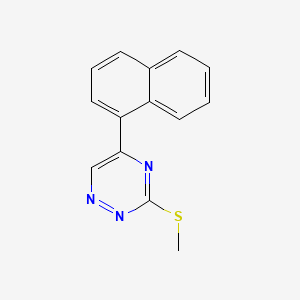
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)

